Pyroglutamyl-histidyl-alanine
CAS No.: 82780-19-6
Cat. No.: VC19328946
Molecular Formula: C14H19N5O5
Molecular Weight: 337.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82780-19-6 |
|---|---|
| Molecular Formula | C14H19N5O5 |
| Molecular Weight | 337.33 g/mol |
| IUPAC Name | (2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C14H19N5O5/c1-7(14(23)24)17-13(22)10(4-8-5-15-6-16-8)19-12(21)9-2-3-11(20)18-9/h5-7,9-10H,2-4H2,1H3,(H,15,16)(H,17,22)(H,18,20)(H,19,21)(H,23,24)/t7-,9+,10+/m1/s1 |
| Standard InChI Key | NGNCHLZYBLGYLJ-JEZHCXPESA-N |
| Isomeric SMILES | C[C@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2 |
| Canonical SMILES | CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Composition and Molecular Characteristics
pGlu-His-Ala consists of:
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Pyroglutamic acid (pGlu): A cyclized derivative of glutamic acid with a lactam ring at the N-terminus .
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Histidine (His): An aromatic amino acid with an imidazole side chain (pKₐ ~6.0), enabling pH-dependent protonation .
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Alanine (Ala): A nonpolar, aliphatic amino acid contributing to peptide stability .
Molecular Formula: C₁₅H₂₁N₅O₆
Molecular Weight: 383.36 g/mol (calculated from constituent residues ).
Key Physicochemical Properties
Biosynthesis and Occurrence
Enzymatic Formation
Pyroglutamyl peptides are typically generated via:
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Post-translational cyclization: Glutaminyl or glutamyl residues at the N-terminus undergo cyclization catalyzed by glutaminyl cyclase .
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Proteolytic processing: Larger precursor proteins (e.g., pro-TRH) are cleaved by endopeptidases, followed by pyroglutamate modification .
Tissue Distribution
While direct evidence for pGlu-His-Ala is limited, related pyroglutamyl peptides are abundant in:
Biological Roles and Mechanisms
Putative Functions
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Neuropeptide regulation: Analogous to TRH, pGlu-His-Ala may modulate neurotransmitter release or receptor binding .
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Metal ion coordination: Histidine’s imidazole group could facilitate interactions with zinc or copper ions .
Transport and Pharmacokinetics
Studies on pyroglutamyl-histidine (pGlu-His) reveal:
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H⁺-dependent transport: Renal brush border membranes utilize a high-affinity carrier (Kₜ = 9.3 × 10⁻⁸ M) specific for pyroglutamyl dipeptides .
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Inhibition by pGlu-Ala: Pyroglutamyl-alanine competitively inhibits pGlu-His uptake, suggesting shared transport mechanisms .
Enzymatic Degradation and Stability
Pyroglutamyl Peptidases
Two enzyme classes hydrolyze pyroglutamyl bonds:
| Enzyme | Specificity | Effect on pGlu-His-Ala |
|---|---|---|
| PAPI (EC 3.4.19.3) | Cleaves pGlu-X (X ≠ Pro) | Likely degradation |
| PAPII (EC 3.4.19.-) | Prefers tripeptides (e.g., TRH) | Potential substrate |
Kinetic Parameters
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PAPI Activity: Km for pGlu-AMC (a model substrate) is ~0.5 mM in human recombinant enzyme .
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pH Optima: Neutral pH (6.8–7.6) for PAPII; acidic conditions inactivate the enzyme .
Analytical Detection Methods
High-Performance Liquid Chromatography (HPLC)
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Retention behavior: Pyroglutamyl peptides exhibit distinct retention times based on hydrophobicity .
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Example: pGlu-His-Pro-NH₂ elutes at 7.5 min under acetonitrile gradients .
Mass Spectrometry
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Q-TOF analysis: Identifies pyroglutamyl modifications via characteristic fragmentation patterns .
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Multiple reaction monitoring (MRM): Quantifies low-abundance peptides in biological matrices .
Comparative Analysis with Related Peptides
Future Research Directions
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